REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH2:9][C:10]#[N:11])[CH:6]=[CH:5][CH:4]=1.N.CO>[Ni]>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH2:9][CH2:10][NH2:11])[CH:6]=[CH:5][CH:4]=1 |f:1.2|
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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COC1=CC=CC(=N1)CC#N
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Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
N.CO
|
Name
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|
Quantity
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40 mL
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Type
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catalyst
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Smiles
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[Ni]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by decantation
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Type
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CONCENTRATION
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Details
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the reaction solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
To the obtained residue was added toluene (about 80 mL)
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Type
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CONCENTRATION
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Details
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the mixture was concentrated again under reduced pressure
|
Type
|
CUSTOM
|
Details
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The obtained residue was purified by silica gel column chromatography (NH, solvent gradient; 10→100% ethyl acetate/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC(=N1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 28.3 mmol | |
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |